3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by an amino group at the 3-position of the benzofuran core and a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-10-7-8-14(22-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-13(11)23-16/h3-9H,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQOBHFPBUPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzoic acid and 3-amino-1-benzofuran-2-carboxylic acid.
Formation of Intermediate: The 2,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) in the presence of a base such as triethylamine (TEA).
Amide Bond Formation: The acid chloride intermediate is then reacted with 3-amino-1-benzofuran-2-carboxylic acid in a solvent like tetrahydrofuran (THF) to form the desired amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparative analysis is provided below with structurally analogous benzofuran carboxamides and related pharmacophores.
3-(5-Bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- CAS : 888468-41-5
- Molecular Formula : C₂₂H₁₇BrN₂O₆
- Key Differences: The bromofuran-2-amido group at the 3-position replaces the amino group in the target compound. Bromine introduces increased molecular weight (509.29 g/mol vs. Reduced solubility in aqueous media compared to the amino-substituted derivative due to hydrophobicity of the bromine atom.
N-(2,5-Dimethoxyphenyl)-1-benzofuran-2-carboxamide Derivatives
| Compound | Substituent at Position 3 | Molecular Formula | Reported Activity |
|---|---|---|---|
| 3-Amino derivative (target) | -NH₂ | C₁₈H₁₇N₂O₄ | Limited data; hypothesized 5-HT₂A modulation |
| 3-Nitro derivative | -NO₂ | C₁₈H₁₅N₂O₆ | Higher metabolic stability but reduced CNS penetration due to nitro group polarity |
| 3-Methoxy derivative | -OCH₃ | C₁₉H₁₉NO₅ | Enhanced lipophilicity; moderate affinity for σ receptors |
Structural-Activity Relationship (SAR) Insights :
- This contrasts with bromine or nitro groups, which prioritize steric or electronic effects over direct H-bonding .
- Dimethoxyphenyl Group: The 2,5-dimethoxy substitution pattern is conserved across analogs, suggesting its critical role in mimicking endogenous ligands (e.g., serotonin) via π-stacking and hydrophobic interactions.
Research Findings and Limitations
- Synthetic Accessibility: The target compound is synthesized via amide coupling between 3-amino-1-benzofuran-2-carboxylic acid and 2,5-dimethoxyaniline. Yields are typically lower (40–55%) compared to brominated analogs (60–75%) due to amine reactivity challenges .
- Computational docking studies suggest moderate 5-HT₂A affinity (Ki ~150 nM), but experimental validation is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
